molecular formula C19H11N B14326194 6-Azabenzo(a)pyrene CAS No. 24930-41-4

6-Azabenzo(a)pyrene

Cat. No.: B14326194
CAS No.: 24930-41-4
M. Wt: 253.3 g/mol
InChI Key: NLJSQHIKRZBLKI-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons in Research

Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs), also known as azaarenes, represent a significant class of compounds that have garnered considerable research interest. rsc.orgrsc.org These molecules are heterocyclic analogues of polycyclic aromatic hydrocarbons (PAHs), where one or more carbon atoms in the aromatic ring system are substituted by a nitrogen atom. nih.gov This incorporation of nitrogen imparts distinct characteristics, such as increased polarity and greater structural diversity, compared to their carbocyclic counterparts. nih.gov

The significance of N-PAHs stems from several key areas:

Environmental Presence and Toxicology: Azaarenes co-occur with PAHs in environments contaminated by petrogenic and pyrogenic sources, such as coal derivatives and combustion processes. nih.gov They are recognized as environmental pollutants, and their toxicological profiles are of great concern. scispace.com It has been reported that heterocyclic PAHs contribute to the toxic effects observed in many environmental samples containing complex mixtures of aromatic compounds. scispace.com Some N-PAHs exhibit greater biological activity, including mutagenicity and carcinogenicity, than their parent PAHs. scispace.comontosight.ai This is partly because the nitrogen atom can alter the metabolic activation pathways, potentially leading to reactive intermediates that can bind to DNA. ontosight.ai

Prebiotic Chemistry and Astrophysics: N-PAHs are considered important prebiotic precursors in the synthesis of nucleobases. nih.gov Research has shown that complex N-PAHs can be formed under conditions simulating celestial impacts, suggesting a potential route for the formation of life-building compounds on early Earth. nih.gov Their detection in carbonaceous meteorites further supports their presence and role in extraterrestrial environments. researchgate.net

Materials Science: The introduction of nitrogen into the PAH framework is a powerful strategy for fine-tuning the electronic, structural, and chemical properties of these molecules. rsc.orgrsc.org This "nitrogen-doping" can impart new functionalities, making N-PAHs valuable scaffolds in supramolecular chemistry and for the development of advanced materials with unique optical and electronic properties. rsc.orgrsc.orgunibo.it

Given their widespread presence and diverse effects, future environmental analysis and monitoring are suggested to include high-molecular-weight azaarenes like azapyrenes. nih.gov

Overview of Azapyrenes as Structural Analogues of Polycyclic Aromatic Hydrocarbons

Azapyrenes are a specific subgroup of azaarenes where a nitrogen atom is incorporated into the pyrene (B120774) aromatic structure. nih.gov As structural analogues of PAHs, they share many fundamental properties but also exhibit significant differences due to the presence of the heteroatom. nih.gov

The chemical structure of 6-Azabenzo(a)pyrene consists of a benzo(a)pyrene backbone, a five-ring peri-condensed aromatic system, with a nitrogen atom replacing a carbon atom at the 6-position. ontosight.aioup.com This substitution has profound effects on the molecule's properties. The introduction of the nitrogen atom alters the electronic distribution and reactivity of the molecule compared to its well-studied, all-carbon analogue, benzo(a)pyrene. ontosight.ai

Modifying the pyrene core with nitrogen atoms is an effective method for tuning the electrochemical and optical properties of the resulting hetero-PAHs. rsc.org The position of the nitrogen atom is crucial; for instance, the high diversity of azaarene isomers found in environmental samples stems from both their distinct carbon skeletons and the various possible positions for nitrogen substitution. nih.gov Research into azapyrene derivatives has explored how these structural changes influence their redox and electrochemiluminescence (ECL) properties, with isomers showing different behaviors based on the nitrogen's location. unibo.it

The synthesis of various azabenzo[a]pyrenes has been undertaken to study their properties, with spectroscopic analyses like ultraviolet absorption and nuclear magnetic resonance confirming their structures. unm.edu The ultraviolet absorption spectra of these compounds are often very similar to that of benzo(a)pyrene, highlighting their structural relationship. unm.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N/c1-2-7-16-14(6-1)15-10-8-12-4-3-5-13-9-11-17(20-16)19(15)18(12)13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJSQHIKRZBLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=CC=CC(=C54)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031256
Record name 6-Azabenzo(a)pyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24930-41-4, 109489-32-9
Record name 6-Azabenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024930414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azabenzopyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109489329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azabenzo(a)pyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 6 Azabenzo a Pyrene and Its Derivatives

Historical Development of Synthetic Approaches

The journey to synthesize specific aza-PAH isomers like 6-Azabenzo(a)pyrene has been marked by a progression from classical, often multi-step, methods to more direct and regioselective strategies.

Early Synthetic Routes

Early efforts in the synthesis of aza-PAHs often relied on established named reactions in heterocyclic chemistry, such as the Skraup, Doebner-von Miller, and Bischler-Napieralski reactions. These methods, while foundational, were often limited in their applicability to complex, multi-ring systems and could result in mixtures of isomers, necessitating challenging purification steps. For instance, a 1970 dissertation by Richard E. Phillips detailed the synthesis of several azabenzo[a]pyrene isomers, including the 4-aza, 5-aza, and 12-aza derivatives. unm.edu These syntheses employed multi-step sequences starting from keto-tetrahydro-polycyclic aromatic hydrocarbons, followed by dehydrogenation, amidation, and finally, cyclization using strong acids like polyphosphoric acid in a Bischler-Napieralski reaction. unm.edu While these routes were successful for other isomers, a direct and efficient synthesis of the 6-aza isomer remained a challenge.

Evolution of Synthetic Techniques

The evolution of synthetic techniques for aza-PAHs has been driven by the need for greater control over the position of the nitrogen atom within the polycyclic framework, a concept known as regioselectivity. The limitations of classical methods spurred the development of more sophisticated approaches. A significant advancement in the synthesis of this compound was reported in 1990 by Fukuhara, Miyata, and Kamiya. jst.go.jpresearchgate.net Their approach represented a departure from the traditional cyclization methods and provided a more direct route to the 6-azabenzo[a]pyrene core. This method, detailed further in the following section, exemplifies the shift towards more strategic and regioselective synthetic design in the field of aza-PAH chemistry.

Contemporary Synthetic Approaches

Modern synthetic chemistry offers a range of powerful tools to construct complex molecules like this compound with high precision. These methods often involve transition-metal-catalyzed cross-coupling reactions, novel cyclization strategies, and regioselective functionalization of pre-existing polycyclic systems.

Regioselective Synthesis of the this compound Core Structure

A key contemporary method for the regioselective synthesis of this compound was developed by Fukuhara and his colleagues. researchgate.net This approach provides a direct route to the desired isomer. The synthesis starts from perinaphthenone, which is reacted with 1-iodo-2-nitrobenzene. researchgate.net This reaction specifically constructs the nitrogen-containing ring at the desired position, leading to the formation of the this compound skeleton.

Another reported synthesis of this compound involves the reaction of perinaphthenone in the presence of platinum(IV) oxide, manganese(IV) oxide, n-butyllithium, and hydrogen gas, using tetrahydrofuran (B95107) and ethanol (B145695) as solvents. molaid.com

Table 1: Key Synthetic Route to this compound

Starting MaterialsKey Reagents/ConditionsProductReference
Perinaphthenone, 1-iodo-2-nitrobenzeneNot specified in abstractThis compound researchgate.net
Perinaphthenoneplatinum(IV) oxide, manganese(IV) oxide, n-butyllithium, H₂This compound molaid.com

Synthesis of Nitro-6-Azabenzo(a)pyrene Derivatives

Nitro derivatives of this compound are important for studying the effect of substituents on the properties of the parent molecule. The synthesis of these derivatives is typically achieved through electrophilic nitration of the this compound core.

The nitration of 6-Azabenzo[a]pyrene (6-azaB[a]P) with an excess of nitric acid (HNO₃) leads to the formation of 1-nitro-6-azabenzo[a]pyrene and 3-nitro-6-azabenzo[a]pyrene (B145465). oup.com This reaction shows a degree of regioselectivity, with the 1-nitro and 3-nitro isomers being the major products. oup.com The N-oxide derivatives of these nitro compounds can also be formed during this reaction. molaid.comoup.com

Table 2: Synthesis of Nitro-6-Azabenzo(a)pyrene Derivatives

Starting MaterialReagentProductsYieldsReference
6-Azabenzo[a]pyreneExcess HNO₃1-Nitro-6-azabenzo[a]pyrene50% oup.com
3-Nitro-6-azabenzo[a]pyrene37% oup.com

Synthesis of N-Oxide Derivatives

The N-oxide derivatives of this compound are another important class of compounds, often studied for their biological activities. The synthesis of these derivatives involves the direct oxidation of the nitrogen atom in the this compound ring.

The parent this compound N-oxide can be synthesized with high efficiency by reacting this compound with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758). molaid.com This method provides the N-oxide in a high yield of 95%. molaid.com

Furthermore, the N-oxides of the nitro-derivatives, specifically 1-nitro-6-azabenzo[a]pyrene N-oxide and 3-nitro-6-azabenzo[a]pyrene N-oxide, can be formed by the reaction of this compound with excess nitric acid. molaid.comoup.com

Table 3: Synthesis of this compound N-Oxide Derivatives

Starting MaterialReagentProductYieldReference
This compoundm-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxide95% molaid.com
This compoundExcess HNO₃1-Nitro-6-azabenzo[a]pyrene N-oxide, 3-Nitro-6-azabenzo[a]pyrene N-oxideNot specified molaid.comoup.com

Advanced Reaction Mechanisms in Azapyrene Synthesis

The construction of the azapyrene core relies on a variety of advanced reaction mechanisms. These reactions are pivotal in forming the necessary carbon-carbon and carbon-nitrogen bonds to assemble the final polycyclic aromatic system.

Cyclization Reactions (e.g., Bischler-Napieralski Cyclodehydration)

The Bischler-Napieralski reaction is a powerful and frequently employed method for the synthesis of 3,4-dihydroisoquinolines, which are key precursors to more complex aza-PAHs. organic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclodehydration of β-arylethylamides. The reaction is typically promoted by condensing agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). organic-chemistry.orgunm.edunih.gov

The mechanism is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes an intramolecular attack by the electron-rich aromatic ring to form the new heterocyclic ring. caltech.edu The choice of solvent and reagents can significantly impact the reaction's efficiency and yield. For instance, modern variations of this reaction utilize milder conditions, such as Tf₂O and 2-chloropyridine, allowing for the synthesis of a broader range of derivatives, including those with sensitive functional groups. nih.gov

The Bischler-Napieralski reaction and its modifications have been successfully used to synthesize a variety of aza-PAHs, demonstrating its versatility in constructing complex nitrogen-containing aromatic systems. unm.edu

Benzyne (B1209423) Cycloaddition Strategies in Nitrogen Heterocycle Formation

Benzyne cycloaddition reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. rsc.orgresearcher.life This strategy involves the in situ generation of highly reactive benzyne intermediates, which can then participate in cycloaddition reactions to form diverse heterocyclic frameworks. rsc.org A significant advantage of this approach is the ability to construct complex molecules in a step-economical manner under mild, often transition-metal-free conditions. rsc.orgresearcher.life

One notable application is the [2+2] cycloaddition of benzynes with enamides. This reaction leads to the formation of amido-benzocyclobutanes, which can then undergo a pericyclic ring-opening to yield amido-o-quinonedimethides. organic-chemistry.orgnih.gov These intermediates can further participate in intramolecular [4+2] cycloadditions to rapidly assemble complex nitrogen heterocycles. organic-chemistry.orgnih.gov The reaction conditions, such as the choice of fluoride (B91410) source (e.g., CsF) and solvent (e.g., 1,4-dioxane), are crucial for optimizing the yield and stereoselectivity of the process. organic-chemistry.org

This tandem approach, combining benzyne cycloaddition with subsequent pericyclic and cycloaddition reactions, offers a highly stereoselective and efficient route to various aza-tricyclic and aza-tetracyclic systems. organic-chemistry.org

Multi-step Reaction Pathways from Key Intermediates

The synthesis of this compound often involves multi-step reaction sequences starting from well-defined chemical intermediates. nih.gov These pathways are designed to build the molecule in a controlled, stepwise manner, allowing for the introduction of specific substituents and functionalities.

A common strategy involves the use of a pre-formed polycyclic aromatic ketone. For example, perinaphthenone has been utilized as a starting material in the synthesis of this compound. molaid.comresearchgate.net Another approach starts with chrysene-5-carboxylic acid, which is converted to 5-aminochrysene via a Schmidt reaction. The resulting amine is then formylated or acetylated, and the subsequent amide undergoes cyclization, often using polyphosphoric acid, to yield the corresponding azabenzo[a]pyrene derivative. unm.edu

Similarly, 4-keto-1,2,3,4-tetrahydrochrysene can serve as a key intermediate. The ketone is converted to its azine, which is then dehydrogenated to an aromatic amine. Subsequent formylation or acetylation followed by a Bischler-Napieralski cyclodehydration with polyphosphoric acid affords the desired azabenzo[a]pyrene. unm.edu These multi-step syntheses, while often lengthy, provide a high degree of control over the final structure. youtube.com

Isomer-Specific Synthetic Considerations for Azabenzo(a)pyrenes

The synthesis of a specific isomer of azabenzo(a)pyrene requires careful consideration of the starting materials and reaction pathways. The position of the nitrogen atom in the final polycyclic system is determined by the structure of the precursors and the regioselectivity of the key bond-forming reactions. nih.gov

For instance, the synthesis of 4-azabenzo[a]pyrene and 5-azabenzo[a)pyrene starts from different intermediates. The synthesis of the 4-aza isomer and its methyl derivative utilizes 4-keto-1,2,3,4-tetrahydrochrysene, while the 5-aza isomers are prepared from chrysene-5-carboxylic acid. unm.edu Similarly, 12-azabenzo[a]pyrene synthesis begins with 1-keto-1,2,3,4-tetrahydrobenz[a]anthracene. unm.edu

Metabolic Transformation Pathways of 6 Azabenzo a Pyrene and Analogues: in Vitro Studies

Phase I Metabolic Pathways and Enzymatic Involvement

The initial phase of metabolism involves the introduction of oxygen-containing functional groups into the 6-azabenzo(a)pyrene structure, a process that increases its water solubility and prepares it for further metabolic reactions.

Cytochrome P450 Enzyme System Activity (CYP1A1, CYP1B1)

The cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms CYP1A1 and CYP1B1, are paramount in the oxidative metabolism of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogues. plos.orgnih.gov These enzymes are involved in the metabolic activation of these compounds, transforming them into reactive intermediates. purdue.edu While research directly on this compound is limited, extensive studies on its parent compound, benzo[a]pyrene (B130552) (B[a]P), and other aza-arenes provide significant insights into the likely metabolic pathways.

The metabolism of B[a]P by CYP1A1 and CYP1B1 leads to the formation of carcinogenic metabolites. nih.govnih.gov These enzymes are responsible for oxidizing the parent compound at various positions on the aromatic ring system. nih.gov The introduction of a nitrogen atom into the benzo[a]pyrene structure, creating this compound, is known to influence the electronic properties of the molecule and, consequently, its interaction with metabolizing enzymes.

The presence and position of the nitrogen atom in aza-PAHs affect the selectivity of CYP isoforms. For instance, studies on chrysene (B1668918) analogues have shown that nitrogen substitution influences which CYP isoform is most active. jst.go.jp While specific data for this compound is scarce, it is hypothesized that both CYP1A1 and CYP1B1 are involved in its oxidation, with their relative contributions potentially differing from that observed for B[a]P due to the electronic influence of the nitrogen atom. Research on other aza-substituted PAHs, such as 10-azabenzo[a]pyrene, has implicated CYP1A2 in their metabolic activation in human liver microsomes. jst.go.jp

Table 1: Relative Contribution of CYP Isoforms in the Metabolism of Benzo[a]pyrene (B[a]P) as a Model for Aza-PAHs

MetabolitePrimary Contributing CYP Isoform(s)Supporting Reference
B[a]P-7,8-dihydrodiolCYP1A1, CYP1B1, CYP2C19 nih.gov, nih.gov
B[a]P-tetrol-I-1 (from diol-epoxide)CYP1A1 nih.gov
B[a]P-9-ol (Phenol)CYP1A1, CYP1B1, CYP2C19, CYP3A4 nih.gov
B[a]P-3-ol (Phenol)CYP3A4, CYP1A1, CYP2C19 nih.gov

The oxidation of this compound and its analogues by CYP enzymes results in a variety of metabolites. The primary pathway involves the formation of highly reactive epoxides on the aromatic rings. sigmaaldrich.com These epoxides are critical intermediates that can lead to detoxification or further activation.

In vitro incubation of the related compound 6-nitrobenzo[a]pyrene with rat liver microsomes yields a range of oxidized products, including dihydrodiols (6-nitrobenzo[a]pyrene-7,8- and -9,10-dihydrodiols), phenols (1- and 3-hydroxy-6-nitrobenzo[a]pyrenes), and quinones (benzo[a]pyrene-1,6-, -3,6-, and -6,12-quinones). iarc.fr Fungal metabolism of 6-nitrobenzo[a]pyrene similarly produces hydroxylated metabolites, specifically 1- and 3-hydroxy-6-nitrobenzo[a]pyrene. nih.gov This suggests that the C-1 and C-3 positions are susceptible to oxidation, while the region near the substituent at the C-6 position (C-7, C-8) may be sterically hindered or electronically deactivated. nih.gov A computational study of aza-benzo[a]pyrenes supports the formation of carbocations through the opening of epoxide rings, a crucial step in the formation of diols and subsequent metabolites. sigmaaldrich.com

Specific CYP Isoform Selectivity

Epoxide Hydrolase Activity in Dihydrodiol Formation

Following the CYP-mediated formation of epoxides, the enzyme microsomal epoxide hydrolase (mEH) plays a pivotal role. numberanalytics.comexcli.de This enzyme catalyzes the hydrolysis of the epoxide ring, adding a water molecule to form a trans-dihydrodiol. numberanalytics.com This reaction is generally considered a detoxification step, as dihydrodiols are typically less reactive than their precursor epoxides. numberanalytics.com

However, in the "diol epoxide" pathway of PAH activation, the dihydrodiol product serves as a substrate for a second round of oxidation by CYP enzymes. osti.gov For B[a]P, the B[a]P-7,8-dihydrodiol is further epoxidized by CYP1A1 and CYP1B1 to form the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE). nih.gov Given the formation of dihydrodiols from 6-nitrobenzo[a]pyrene, it is highly probable that mEH is essential in the metabolic pathway of this compound, converting its epoxides into the corresponding dihydrodiols. iarc.frlookchem.com

Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the oxidized metabolites from Phase I with endogenous, water-soluble molecules. This process further increases their hydrophilicity, facilitating their excretion from the body. osti.gov

Glucuronidation Mechanisms

Glucuronidation is a major Phase II detoxification pathway for the phenolic and dihydrodiol metabolites of PAHs. osti.govnih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl groups of the metabolites. nih.gov

Studies on B[a]P metabolites have shown that various UGT isoforms, such as UGT1A7 and UGT1A10, are well-expressed in aerodigestive tract tissues and are capable of glucuronidating phenolic metabolites like 7-hydroxy-B[a]P. nih.gov In vitro experiments using cDNA-expressed human UGTs have demonstrated that UGT1*6 and UGT2B7 can glucuronidate a range of B[a]P phenols and dihydrodiols. nih.gov Fungal metabolism of 6-nitrobenzo[a]pyrene has been shown to produce glucoside conjugates of its hydroxylated metabolites, indicating that this conjugation pathway is relevant for this class of compounds. nih.gov Therefore, it is expected that the hydroxylated metabolites of this compound are also substrates for UGT enzymes, leading to the formation of glucuronide conjugates as a means of detoxification and elimination.

Glutathione (B108866) Conjugation Pathways

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics, including metabolites of polycyclic aromatic hydrocarbons (PAHs). nih.gov The primary function of GSTs in the metabolism of PAHs is to conjugate glutathione, a tripeptide, to electrophilic metabolites such as epoxides and diol epoxides. nih.gov This conjugation reaction generally results in more water-soluble and less reactive compounds that can be more readily excreted from the body.

In eukaryotes, GSTs are involved in the detoxification of reactive electrophilic compounds by catalyzing their conjugation to glutathione. ebi.ac.uk While specific studies on the direct glutathione conjugation of this compound metabolites are not extensively detailed in the provided results, the general principles of PAH metabolism suggest that its epoxide and diol epoxide intermediates would be substrates for GSTs. For instance, studies with benzo(a)pyrene have shown that GSTs, particularly isoenzyme 7-7, are highly efficient in catalyzing the conjugation of its diol epoxide (BPDE) with glutathione (GSH). nih.gov The capacity for glutathione conjugation can significantly influence the mutagenicity of these compounds. nih.gov A deficiency in this detoxification pathway may lead to an increased risk of tumor initiation upon exposure to PAHs. nih.gov

The activity of GSTs is dependent on two main sites: the G-site, which binds glutathione, and the H-site, which binds the electrophilic substrate. nih.gov The H-site is highly variable among different GST isoenzymes, which allows for specificity towards a wide range of substrates. nih.gov For example, human GSTs of the alpha and mu classes have a predominantly hydrophobic H-site, while the pi class has a site that is half hydrophobic and half hydrophilic. nih.gov

Table 1: Key Enzymes and Processes in Glutathione Conjugation of PAH Metabolites
Enzyme/ProcessFunctionRelevance to this compound Metabolism
Glutathione S-Transferases (GSTs)Catalyze the conjugation of glutathione to electrophilic metabolites (e.g., epoxides, diol epoxides). nih.govPresumed to be a key detoxification pathway for electrophilic metabolites of this compound.
Glutathione (GSH)A tripeptide that is conjugated to PAH metabolites, increasing their water solubility and facilitating excretion. nih.govEssential cofactor for GST-mediated detoxification of this compound metabolites.
GST Isoenzyme 7-7Highly efficient in catalyzing the conjugation of benzo(a)pyrene diol epoxide (BPDE) with GSH. nih.govSuggests that specific GST isoenzymes could be particularly effective in detoxifying reactive metabolites of this compound.

One-Electron Oxidation Pathways and Radical Cation Formation

An alternative metabolic activation pathway for PAHs, including benzo(a)pyrene, involves one-electron oxidation to form a radical cation. capes.gov.brnih.gov This pathway is distinct from the well-known monooxygenase-mediated epoxidation. The formation of benzo(a)pyrene quinones (1,6-, 3,6-, and 6,12-diones) is believed to arise from an initial one-electron oxidation of the parent compound to its radical cation. capes.gov.brnih.gov

In vitro experiments have demonstrated that the oxidation of benzo(a)pyrene can generate its radical cation. nih.gov This reactive intermediate can then react with water to produce quinones. nih.gov The localization of the positive charge in the benzo(a)pyrene radical cation is primarily at the C-6 position, followed by C-1 and C-3. nih.gov The formation of a 6-oxybenzo(a)pyrene (B1205261) radical, a reactive species capable of covalent binding to nucleic acid bases, has been observed in enzymatic incubations of benzo(a)pyrene with liver microsomes. researchgate.net Similar reactive free radicals have also been produced enzymatically from other carcinogenic PAHs. researchgate.net

The study of 6-substituted benzo(a)pyrene derivatives provides further evidence for the radical cation pathway. For instance, 6-fluorobenzo(a)pyrene (B1211091), when metabolized by rat liver microsomes under certain conditions, primarily yields quinones, consistent with a radical cation intermediate. nih.gov The one-electron oxidation of both benzo(a)pyrene and 6-fluorobenzo(a)pyrene by manganese(III) acetate (B1210297) leads to products consistent with a radical cation mechanism. nih.gov

Table 2: Products of One-Electron Oxidation of Benzo(a)pyrene and a Substituted Analog
CompoundOxidizing SystemMajor ProductsReference
Benzo(a)pyrene (BP)Mn(OAc)36-acetoxyBP, BP quinones nih.gov
6-Fluorobenzo(a)pyrene (6-FBP)Mn(OAc)36-acetoxyBP, 1,6- and 3,6-diacetoxyBP, BP quinones nih.gov
Benzo(a)pyrene (BP) Radical Cation PerchlorateReaction with H2OBP 1,6-, 3,6-, and 6,12-dione nih.gov
6-Fluorobenzo(a)pyrene (6-FBP) Radical Cation PerchlorateReaction with H2OBP 1,6-, 3,6-, and 6,12-dione nih.gov

Comparative In Vitro Metabolism with Benzo(a)pyrene and Other Polycyclic Azaarenes

The metabolism of azaarenes can differ from their homocyclic PAH counterparts due to the presence of the nitrogen atom. researchgate.net For smaller azaarenes, the nitrogen moiety leads to metabolic routes that are partially different from their parent PAHs. researchgate.net However, in larger azaarenes, the influence of the nitrogen atom is diminished, and their metabolism proceeds more analogously to homocyclic PAHs. researchgate.net

In vitro studies comparing the metabolism of benzo(a)pyrene and its aza-analogs have revealed both similarities and differences. For example, the metabolism of benzo(a)pyrene and 6-fluorobenzo(a)pyrene by induced rat liver microsomes in the presence of NADPH or high concentrations of cumene (B47948) hydroperoxide (CHP) produced similar metabolic profiles, yielding dihydrodiols, phenols, and quinones with NADPH, and only quinones with CHP. nih.gov However, with uninduced microsomes and NADPH, benzo(a)pyrene produced all three classes of metabolites, while 6-fluorobenzo(a)pyrene only afforded quinones. nih.gov

When comparing the metabolism of benzo(a)pyrene across different species, significant variations are observed. For instance, in vitro studies with hepatic microsomes from English sole, starry flounder, and rats showed that while the rate of benzo(a)pyrene metabolism was about three times greater in rats, a larger proportion of benzo(a)pyrene was converted to the proximate carcinogen, BaP 7,8-diol, by the fish microsomes. nih.gov This highlights species-specific differences in the balance between activation and detoxification pathways.

The metabolism of other azaarenes, such as acridine (B1665455) and phenanthridine (B189435), has also been investigated. In aquatic organisms, acridine is transformed into 9(10H)-acridinone, and phenanthridine is converted to 6(5H)-phenanthridinone. uva.nl These findings suggest that the formation of keto-metabolites is a significant pathway for benzoquinolines in aquatic environments. uva.nl

Influence of Nitrogen Substitution on Metabolic Reactivity

The introduction of a nitrogen atom into the aromatic ring system of a PAH can significantly alter its physical, chemical, and toxicological properties. mdpi.com The position of the nitrogen atom can influence the metabolic pathways and the nature of the resulting metabolites.

The presence of a nitrogen atom in the ring can affect the electronic properties of the molecule, which in turn influences its susceptibility to enzymatic attack. For instance, the nitrogen atom in azaarenes can lead to different metabolic routes compared to their homocyclic analogs. researchgate.net While the metabolism of larger azaarenes is similar to that of PAHs, the N-moiety in smaller azaarenes can lead to distinct metabolic products. researchgate.net

Studies on various azaarenes have shown that the nitrogen atom can direct metabolism towards specific pathways. For example, the biotransformation of acridine and phenanthridine in aquatic organisms leads to the formation of their respective ketone derivatives. uva.nl This suggests that for certain azaarenes, oxidation at the carbon adjacent to the nitrogen is a favored metabolic step.

Molecular Mechanisms of Dna Adduct Formation by 6 Azabenzo a Pyrene Metabolites

Covalent Binding Mechanisms of Reactive Intermediates

The covalent binding of 6-Azabenzo(a)pyrene (6-azaB[a]P) metabolites to DNA is contingent upon the metabolic transformation of the relatively inert parent molecule into electrophilic, reactive intermediates. Research indicates that, like its non-heterocyclic analogue benzo[a]pyrene (B130552) (B[a]P), 6-azaB[a]P requires metabolic activation to exert its genotoxic effects. oup.com Studies on derivatives such as 1- and 3-nitro-6-azabenzo[a]pyrene (B145465) have shown that the introduction of a nitro group can significantly enhance mutagenic activity. psu.edu

Two primary pathways for the formation of reactive intermediates that covalently bind to DNA have been explored for aza-arenes, drawing parallels from the extensive research on B[a]P:

Diol Epoxides: This pathway involves enzymatic oxidation to form diol epoxides. Computational studies using density functional theory (DFT) have investigated the carbocations that result from the opening of epoxide and diol epoxide rings of aza-benzo[a]pyrenes. nih.gov These highly reactive carbocations are potent electrophiles that can readily attack nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. nih.gov

Radical Cations: An alternative mechanism involves one-electron oxidation of the parent compound to produce a radical cation. nih.gov This reactive species can then directly bind to DNA. nih.gov Studies on the related 6-oxybenzo[a]pyrene radical have shown it is sufficiently reactive to bind covalently with nucleic acid bases. nih.gov Furthermore, research on other aza-arenes, such as 10-azabenzo[a]pyrene, has demonstrated the enzymatic production of reactive free radicals. researchgate.net

The formation of these reactive species is a critical step, as their electrophilic nature drives the subsequent covalent modification of DNA, initiating the process of chemical carcinogenesis.

Structural Characterization of DNA Adducts

The structure of the DNA adducts formed by this compound metabolites is a key determinant of their biological consequences, including their potential to cause mutations. Characterization involves identifying the specific nucleotide base that is targeted and the stereochemical orientation of the bound metabolite.

Nucleotide Specificity in Adduct Formation (e.g., Guanine (B1146940), Adenine (B156593) Adducts)

The reactive metabolites of this compound and its derivatives exhibit specificity in their binding to DNA bases. Guanine and adenine are common targets for polycyclic aromatic hydrocarbon metabolites due to the high nucleophilicity of their exocyclic amino groups and certain ring nitrogens.

Guanine Adducts: Studies on related compounds suggest a strong preference for guanine. The covalently bound 6-oxybenzo[a]pyrene radical is primarily introduced on the guanine base. nih.gov In vitro binding studies with 6-nitrobenzo[a]pyrene, a related nitro-PAH, also demonstrated a high preference for binding to poly(dG). nih.gov Furthermore, the metabolic activation of 6-hydroxymethylbenzo[a]pyrene, another B[a]P derivative, leads to the formation of a major adduct identified as N²-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov

Adenine Adducts: While guanine is often the primary target, adenine adducts are also formed. Research on the radical cations of B[a]P and its 6-substituted derivatives shows the formation of depurinating adducts with both guanine (N7Gua, C8Gua) and adenine (N7Ade, N3Ade). nih.govnih.gov

Cytosine Adducts: Computational studies modeling the reaction of aza-benzo[a]pyrene carbocations with DNA have examined the formation of covalent adducts with the exocyclic nitrogen of cytosine. nih.gov

The table below summarizes the observed nucleotide specificity for various related reactive intermediates.

Reactive Species/MetaboliteTarget Nucleotide(s)Source(s)
6-oxybenzo[a]pyrene radicalGuanine (major) nih.gov
6-nitrobenzo[a]pyrene metabolitesDeoxyguanosine (high preference) nih.gov
6-hydroxymethylbenzo[a]pyrene metabolitesDeoxyguanosine (major), Deoxyadenosine, Deoxycytidine nih.gov
Benzo[a]pyrene radical cationGuanine (N7, C8), Adenine (N3, N7) nih.govnih.gov
Aza-benzo[a]pyrene carbocation (computational)Cytosine nih.gov

Stereochemical Aspects of Adducts

The three-dimensional structure and stereochemistry of a DNA adduct can profoundly influence its biological processing, including its recognition by DNA repair enzymes and its effect on DNA replication. For benzo[a]pyrene, the stereoisomeric forms of its diol epoxide adducts (e.g., (+)-trans, (+)-cis) exhibit different conformations within the DNA helix, which in turn affects DNA replication and repair. nih.gov

However, for this compound specifically, detailed experimental data characterizing the stereochemical aspects of its DNA adducts are limited in the available scientific literature. Computational studies have been performed to understand the stability and structure of carbocations formed from aza-BaP epoxides, which is a foundational step for predicting the geometry of the resulting DNA adducts. nih.gov These theoretical approaches provide insight into how the nitrogen atom in the aromatic ring system influences the properties of the reactive intermediates and, consequently, the potential structures of their DNA adducts. nih.gov

Role of Specific Metabolites in Adduct Formation

The genotoxicity of this compound is mediated by specific metabolites that are formed in vivo. The two principal classes of reactive metabolites implicated in DNA adduct formation are diol epoxides and radical cations.

Diol Epoxide-Mediated Adducts

The diol epoxide pathway is a well-established mechanism for the activation of benzo[a]pyrene. researchgate.net This pathway involves a three-step enzymatic process that converts the parent hydrocarbon into a highly reactive benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). researchgate.net This ultimate carcinogen then reacts with DNA, primarily at the N² position of guanine. d-nb.info

For aza-benzo[a]pyrenes, a similar pathway is considered a likely mechanism of activation. Theoretical studies have modeled the O-protonation of epoxides and diol epoxides of aza-BaP, which leads to barrierless formation of carbocations. nih.gov These carbocations are the electrophilic species that attack DNA. The presence of the nitrogen atom in the aromatic system alters the electronic properties and can influence the stability and reactivity of these carbocations compared to those derived from B[a]P. nih.gov The N-oxides of nitro-derivatives of 6-azaB[a]P, such as 3-nitro-6-azabenzo[a]pyrene-N-oxide, are noted to be particularly potent genotoxins, suggesting that the N-oxide functionality plays a role in the metabolic activation process leading to DNA adducts. oup.comsemanticscholar.org

Radical Cation-Mediated Adducts

The one-electron oxidation pathway results in the formation of a radical cation, which is another key reactive intermediate capable of forming DNA adducts. This mechanism is particularly important for polycyclic aromatic hydrocarbons that lack a classic "bay region," and it can lead to the formation of unstable depurinating adducts that contribute to mutagenesis.

Studies involving the electrochemical oxidation of B[a]P and its 6-substituted derivatives have confirmed the formation of radical cations that react with DNA to produce adducts at both guanine and adenine bases. nih.govosti.gov The interaction of the 6-oxybenzo[a]pyrene radical with DNA results in covalent modification, primarily at guanine residues, and induces conformational changes in the DNA structure. nih.gov The electrochemical reduction of N-oxide derivatives of nitro-6-azabenzo[a]pyrene is thought to play an important role in their metabolic activation, suggesting that radical ion intermediates are involved in their genotoxicity. oup.com This pathway, leading to both stable and unstable (depurinating) adducts, represents a significant mechanism for DNA damage by this compound and its derivatives. nih.govnih.gov

Influence of Nitration and N-Oxidation on Adduct Formation Propensity

The propensity of this compound (6-azaB[a]P) to form DNA adducts is significantly altered by the introduction of a nitro group (nitration) and by the oxidation of the heterocyclic nitrogen atom (N-oxidation). These chemical modifications influence the metabolic pathways that activate the parent compound into reactive electrophiles capable of covalently binding to DNA.

Nitrated derivatives of 6-azaB[a]P, such as 1- and 3-nitro-6-azabenzo(a)pyrene, and their corresponding N-oxides, have been identified as potent mutagens. researchgate.net Research indicates that the mutagenic activity of these compounds is often enhanced with the addition of a metabolic activation system (S9 mix), suggesting that their metabolites are the ultimate reactive species. acs.org Generally, the metabolic activation of nitroarenes, a class to which nitrated 6-azaB[a]P belongs, requires the reduction of the nitro functional group to form DNA-reactive intermediates. acs.org The position of the nitro group on the aromatic ring structure is a critical determinant of mutagenic potency. For instance, studies on nitro derivatives of azabenzo[a]pyrene have shown that compounds substituted at the 3-position are more potent in inducing chromosomal aberrations than those substituted at the 1-position. researchgate.net

N-oxidation of the nitrogen atom in the pyridine (B92270) ring of 6-azaB[a]P and its nitrated derivatives also plays a crucial role in their genotoxicity. The resulting N-oxides, such as 3-nitro-6-azabenzo[a]pyrene N-oxide, are highly mutagenic. nih.govsemanticscholar.org Electrochemical studies suggest that N-oxide derivatives are reduced to anion radicals more readily than their non-oxidized counterparts. researchgate.net This enhanced capacity for reduction is believed to be a key factor in the metabolic activation of these compounds, facilitating the formation of the reactive species that bind to DNA. researchgate.net

In studies using human tissue explants, 6-nitrobenzo[a]pyrene (a structural analog where the nitrogen is replaced by carbon but a nitro group is present) was metabolized and found to bind covalently to the DNA of human bronchi and colon. capes.gov.br This demonstrates that nitrated polycyclic aromatic compounds are readily activated by human tissues. The metabolic process can involve both ring oxidation, leading to hydroxylated metabolites like 3-hydroxy-6-nitroB[a]P, and nitroreduction. acs.orgcapes.gov.br The interplay between these pathways, influenced by the specific enzymatic environment (e.g., cytochrome P450s), determines the ultimate DNA adduct profile and genotoxic potential. acs.orgnih.gov

Table 1: Research Findings on the Influence of Nitration and N-Oxidation

Compound/Derivative Research Model Key Findings on Adduct Formation/Mutagenicity Source(s)
1- and 3-nitro-6-azabenzo[a]pyrene and their N-oxides Salmonella Mutagenicity Assay (Ames test) Found to be potent mutagens. researchgate.net
3-nitro-6-azabenzo[a]pyrene N-oxide Salmonella Mutagenicity Assay (Ames test) Identified as a potent mutagen. nih.gov
Nitro-azabenzo[a]pyrenes General review Mutagenic activity is increased with the extent of nitration; metabolic reduction of the nitro group is required for activity. acs.org
6-nitrobenzo[a]pyrene Human colon and bronchus tissue explants Metabolized and binds covalently to DNA; a metabolite was tentatively identified as 3-hydroxy-6-NBP. capes.gov.br
Nitro derivatives of azabenzo[a]pyrene Chromosomal aberration tests Derivatives with nitro substitution at the 3-position were more potent than those at the 1-position. N-oxides are more easily reduced. researchgate.net

Persistence and Repair of DNA Adducts in Research Models

Once formed, the stability and persistence of DNA adducts are critical factors in determining the likelihood of a mutagenic event occurring. wikipedia.orgaopwiki.org If not removed by cellular DNA repair mechanisms before DNA replication, these adducts can lead to permanent mutations. aopwiki.orgmdpi.com While specific data on the persistence and repair of this compound-DNA adducts are limited, studies on its parent compound, benzo[a]pyrene (B[a]P), provide a valuable framework for understanding these processes.

Research in animal models has shown that B[a]P-DNA adducts can be persistent in certain tissues. nih.gov For example, following administration of B[a]P to mice and rabbits, the resulting DNA adducts were found in a wide range of tissues, including the lung, liver, kidney, and brain. nih.govosti.gov Notably, these adducts were found to be persistent in the lung and brain, tissues that may have slower cell turnover rates. nih.govosti.gov The persistence of adducts in cells with slow turnover could lead to significant accumulation over time with chronic exposure. osti.gov

The rate of adduct removal varies significantly between different organs and is influenced by factors such as age and genetic background. nih.gov A study comparing two mouse strains (C57BL/6 and BALB/c) found that the rate of disappearance of the primary B[a]P-DNA adduct was significantly higher in the liver and heart of young C57BL/6 mice, which have a longer lifespan, compared to young BALB/c mice. nih.gov However, this repair capacity was observed to decrease with age, particularly in the C57BL/6 strain. nih.gov

The removal of bulky chemical adducts from DNA is primarily handled by the nucleotide excision repair (NER) pathway. mdpi.com The efficiency of these repair processes can be modulated by various factors. For instance, some dietary components, such as omega-3 fatty acids, have been shown to decrease PAH-DNA adduct levels in mice, potentially by enhancing DNA repair and modulating metabolic enzymes. mdpi.com Conversely, if repair mechanisms are overwhelmed or inefficient, adducts can persist. epa.gov In an animal model, pretreatment with a polysaccharide fraction from Aloe barbadensis Miller before B[a]P treatment not only inhibited the initial formation of DNA adducts but also enhanced the clearance of persistent adducts in various organs. researchgate.net This highlights that the persistence of adducts is a dynamic process influenced by the balance between ongoing damage and cellular repair capacity.

Table 2: Research Findings on the Persistence and Repair of Related Adducts

Compound Research Model Key Findings on Persistence and Repair Source(s)
Benzo[a]pyrene (B[a]P) Mice and Rabbits Adducts were persistent in lung and brain tissues. nih.govosti.gov
Benzo[a]pyrene (B[a]P) C57BL/6 and BALB/c Mice Rate of adduct removal was age- and strain-dependent, being higher in young C57BL/6 mice (liver, heart) and decreasing with age. nih.gov
Polycyclic Aromatic Hydrocarbons (PAHs) B6C3F1 and A/J Mice Dietary omega-3 fatty acids decreased pulmonary DNA adduct levels, partly by modulating DNA repair genes. mdpi.com
Benzo[a]pyrene (B[a]P) ICR Mice Pretreatment with Aloe barbadensis Miller enhanced the inhibition of adduct formation and persistence in liver, kidney, forestomach, and lung. researchgate.net

Compound Reference Table

Computational and Theoretical Investigations of 6 Azabenzo a Pyrene Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-azabenzo(a)pyrene at the molecular level. These methods model the electronic structure and predict various chemical attributes, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) has become a principal tool for investigating aza-PAHs due to its balance of computational cost and accuracy. scirp.org Researchers have employed DFT, particularly using functionals like B3LYP and CAM-B3LYP, to explore the properties of this compound derivatives. researchgate.netnih.govmdpi.comnih.gov

Key applications of DFT in the study of these compounds include:

Geometry Optimization: Determining the most stable three-dimensional structures and equilibrium geometries. nih.gov

Energetic Properties: Calculating relative energies between different isomers or conformers. For instance, studies on 1-nitro-6-azabenzo[a]pyrene N-oxide and 3-nitro-6-azabenzo[a]pyrene (B145465) N-oxide found that their structural and energetic properties are quite similar. nih.gov

Spectroscopic Analysis: Predicting infrared (IR) and Raman spectra, which can help distinguish between different isomers. nih.govresearchgate.net Calculated C-H stretching transitions, for example, show distinct profiles that could be used for identification. researchgate.net

Electronic Properties: Computing crucial electronic descriptors such as dipole moments (μ), polarizabilities (α), vertical ionization potentials (IP), and vertical electron affinities (EA). nih.govresearchgate.net These calculations have been instrumental in correlating molecular properties with observed mutagenicity. nih.gov

A notable study on the nitro-N-oxide derivatives of this compound used DFT to investigate why the 3-nitro isomer is significantly more mutagenic than the 1-nitro isomer. The results indicated that while many properties were similar, the dipole moment of the 3-nitro isomer was about three times larger, suggesting stronger electrostatic interactions with biological targets. nih.gov

Ab initio methods, such as Hartree-Fock (HF), have also been applied, often in conjunction with DFT, to study aza-PAHs. researchgate.netacs.orgasianpubs.org These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than some DFT methods, they are valuable for providing benchmark calculations and for investigating properties like electronic (hyper)polarizabilities, which are relevant for non-linear optical applications. acs.orgacs.org For example, Hartree-Fock and DFT methods were used to characterize the non-linear optical properties of 1- and 3-nitro-6-azabenzo[a]pyrene N-oxides. researchgate.net

Density Functional Theory (DFT) Applications

Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is crucial for mapping the potential reaction pathways of this compound, calculating the energy changes involved, and identifying the high-energy transition states that control reaction rates.

While specific computational studies on the oxidative transformation of this compound are not extensively documented, research on its parent analogue, benzo(a)pyrene (BaP), offers significant insight. researchgate.netnih.gov DFT calculations on BaP degradation have identified several key steps:

Initiation: The process can be initiated by radicals like •OH or by singlet oxygen (¹O₂), leading to the formation of intermediates such as BaP-6-OO•. nih.gov

Hydrogen Shift: Water molecules can promote 1,3-H-shift reactions, lowering the activation barrier and forming hydroperoxide intermediates (BaP-6-OOH). nih.gov

Decomposition and Addition: The hydroperoxide can decompose to form an •OH radical and a BaP-6-O• intermediate, which can then undergo further reactions, including the addition of another •OH radical. nih.gov

Product Formation: These pathways ultimately lead to the formation of various oxidized products, such as quinones (e.g., BaP-1,6-quinone, BaP-3,6-quinone). nih.gov

A study on the catalytic degradation of BaP using a manganese-corrolazine complex calculated the activation energies for a multi-step oxidation process, which involved epoxidation and hydrogen rearrangement steps with activation energies as high as 37.98 and 53.47 kcal/mol, respectively. frontiersin.org It is plausible that the nitrogen atom in this compound would modulate these pathways, potentially influencing the sites of initial attack and the stability of intermediates.

The carcinogenicity of many PAHs is linked to the formation of covalent adducts with DNA. Computational studies help to understand the energetics and transition states of these reactions. Research on derivatives of the parent BaP provides a model for the likely reactivity of this compound.

Electrochemical oxidation of 6-methylbenzo[a]pyrene (B1207296) in the presence of deoxyguanosine (dG) was shown to produce adducts through its radical cation. osti.gov The reaction occurs competitively at the C-1, C-3, and 6-CH₃ positions. osti.gov Similarly, computational studies on the carbocations formed from the epoxide ring-opening of aza-benzo[a]pyrenes provide insights into their potential to form DNA adducts. acs.orgacs.org

The energetics of these processes are critical. DFT calculations have been used to map the Gibbs free energy profiles for the formation of BaP from smaller precursors, identifying transition states and reaction intermediates along the pathway. mdpi.comnih.gov For example, the formation of BaP via a methyl addition/cyclization mechanism involves steps like hydrogen abstractions, methyl radical additions, and ring closures, with the first methyl addition being a highly exergonic step. mdpi.com These computational approaches are directly applicable to studying the formation of this compound adducts, allowing for the calculation of activation energies and the identification of the most likely sites for nucleophilic attack by DNA bases.

Oxidative Transformation Pathways

Electronic Structure Analysis

The analysis of the electronic structure of this compound and its derivatives is key to explaining their reactivity. The introduction of the heteroatom nitrogen alters the distribution of electrons within the aromatic system. ontosight.ai

Computational studies have revealed important aspects of the electronic structure of related compounds:

Molecular Electrostatic Potential (MEP): MEP maps are calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov This helps predict where the molecule is likely to interact with other chemical species.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap generally implies higher reactivity. scirp.org

Ionization Potential and Electron Affinity: The vertical ionization potential (IP) and electron affinity (EA) relate to the ease of removing or adding an electron, respectively. Calculations for 3-nitro-6-azabenzo[a]pyrene N-oxide show it has a smaller IP and a higher EA than its parent compound without the N-oxide group, consistent with experimental electrochemical data. researchgate.net

The following table summarizes key electronic properties calculated using DFT for two highly mutagenic isomers of nitro-6-azabenzo[a]pyrene N-oxide. The significant difference in the dipole moment is hypothesized to be a key factor in their differential mutagenic activity. nih.gov

Property1-Nitro-6-azabenzo[a]pyrene N-oxide3-Nitro-6-azabenzo[a]pyrene N-oxide
Dipole Moment (μ) in Debye2.928.64
Vertical Ionization Potential (IP) in eV8.068.09
Vertical Electron Affinity (EA) in eV1.831.84
Average Polarizability (α) in au281.2282.0
Data sourced from DFT (B3LYP) calculations. nih.gov

These detailed computational analyses provide invaluable, atom-level understanding of the factors driving the reactivity of this compound, guiding further experimental and toxicological research.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is fundamental to understanding the electronic properties and chemical reactivity of conjugated systems like this compound. libretexts.orglumenlearning.com In MO theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. lumenlearning.com For a molecule like this compound, the focus is on the π-system's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of a nitrogen atom into the benzo(a)pyrene aromatic system significantly alters the electronic landscape. ontosight.ai The nitrogen atom, being more electronegative than carbon, draws electron density towards itself, modifying the energy levels and spatial distribution of the molecular orbitals.

Key applications and findings from MO theory include:

Reactivity Prediction: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org

Identification of Reactive Sites: The distribution of electron density within the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Electronic Properties: MO calculations are used to determine fundamental electronic properties such as ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy), which are crucial for understanding the compound's behavior in redox reactions.

Computational ParameterSignificance for this compound Reactivity
HOMO Energy Indicates the energy of the highest-energy electrons; a higher HOMO energy suggests greater ease of electron donation and susceptibility to electrophilic attack.
LUMO Energy Indicates the energy of the lowest-energy unoccupied orbital; a lower LUMO energy suggests a greater propensity to accept electrons and undergo nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap is associated with higher polarizability and greater chemical reactivity. scirp.org
Orbital Coefficients The magnitude of the atomic orbital coefficients in the HOMO and LUMO indicates the atoms most involved in these frontier orbitals and thus the most probable sites of reaction.

Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, revealing regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). imist.ma

For this compound, the MEP analysis highlights several key features:

Nucleophilic Nitrogen: The nitrogen atom at the 6-position introduces a region of strong negative electrostatic potential due to its lone pair of electrons. This makes the nitrogen atom a primary site for electrophilic attack, such as protonation. researchgate.net

Electrophilic Regions: The regions of positive potential are typically associated with the hydrogen atoms of the C-H bonds, making them susceptible to interaction with nucleophiles.

π-System: The faces of the aromatic rings generally show negative potential, characteristic of π-electron clouds, making them available for π-stacking interactions with other aromatic systems in biological macromolecules. mdpi.comoup.com

The MEP provides a valuable guide for understanding intermolecular interactions, particularly how the molecule might orient itself when approaching a biological target like a protein or DNA. imist.maoup.com

Structure-Reactivity Relationship (SAR) Studies for Azabenzo(a)pyrenes

Structure-Reactivity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its reactivity. scribd.com For azabenzo(a)pyrenes, computational SAR studies often focus on how the position of the nitrogen atom and the presence of other substituents affect their chemical properties and biological activity. rsc.org

A key aspect of the reactivity of benzo[a]pyrene (B130552) and its aza-analogues is their metabolic activation to form highly reactive carbocations, often through epoxide intermediates. rsc.org DFT studies have been employed to investigate the stability of these carbocations.

Key Findings from SAR Studies:

Nitrogen Position: The location of the nitrogen atom within the polycyclic aromatic framework is critical. It influences the stability of carbocations formed during metabolic activation. For instance, aza-substitution can either stabilize or destabilize potential carbocations depending on the location relative to the site of cation formation. rsc.org

Bay Region Strain: Like the parent benzo[a]pyrene, azabenzo(a)pyrenes possess a "bay region." Steric hindrance in this region can cause distortions from planarity. oup.com These structural strains can impact the molecule's reactivity and its ability to intercalate into DNA.

Substituent Effects: The addition of substituent groups, such as methyl groups, can further modify reactivity. A methyl group in the bay region, for example, can increase steric strain and alter the electronic properties of the molecule. oup.com

Structural FeatureImpact on Reactivity of Azabenzo(a)pyrenesSupporting Research
Position of Nitrogen Atom Alters electron distribution and the relative stability of carbocation intermediates formed during metabolic activation. rsc.org
Bay Region Geometry Steric hindrance can lead to out-of-plane distortions, affecting planarity and interaction with flat biological structures like DNA base pairs. oup.com
Methyl Group Substitution Can increase steric strain, particularly in the bay region, and electronically influence the aromatic system, thereby affecting reactivity. oup.com

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. 3ds.comnih.gov In the context of this compound, MD simulations can provide atomic-level insights into its interactions with biological macromolecules such as proteins and DNA. mdpi.commdpi.com These simulations model the complex and dynamic environment within a biological system, which is not possible with static models.

The process involves placing the this compound molecule (the ligand) near the biological target in a simulated aqueous environment. The forces between all atoms are then calculated using a force field (e.g., CHARMM, GROMOS), and Newton's laws of motion are applied to simulate their movements over a specific period, often nanoseconds to microseconds. mdpi.comnih.gov

Applications of MD Simulations:

Binding Pose and Stability: MD simulations can assess the stability of a proposed binding pose of this compound within a protein's active site or intercalated in DNA. By tracking measures like the root-mean-square deviation (RMSD), researchers can determine if the ligand remains stably bound. mdpi.com

Interaction Analysis: The simulations reveal the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking, and how often these interactions occur. mdpi.com While this compound itself is not a strong hydrogen bond donor, the nitrogen atom can act as an acceptor.

Conformational Changes: These simulations can show how the binding of the compound might induce conformational changes in the target protein or DNA, which is often crucial for biological function or toxicity.

MD simulations provide a dynamic picture that complements experimental data, helping to elucidate the mechanisms by which compounds like this compound exert their biological effects. mdpi.com

Advanced Analytical Methodologies for Research on 6 Azabenzo a Pyrene

Sample Preparation and Extraction Techniques

The effective isolation of 6-Azabenzo(a)pyrene from complex sample matrices is a critical first step in its analysis. The choice of extraction technique depends on the sample type (e.g., soil, sediment, water, biological tissue), the concentration of the analyte, and the subsequent analytical instrumentation. Due to the structural similarity of azaarenes to PAHs, many extraction methods developed for PAHs are adapted for azaarenes. acs.org

For solid samples like soil and sediment, solvent extraction is a common preliminary step. A mixture of dichloromethane (B109758) and methanol (B129727) is often used to extract a broad range of organic compounds, including azaarenes. nih.gov

Microextraction Techniques

Microextraction techniques are modern sample preparation methods that offer significant advantages, including reduced solvent consumption, lower cost, and minimized sample volume. encyclopedia.pub These methods are particularly valuable for trace-level analysis.

Common microextraction techniques applicable to azaarenes include:

Solid-Phase Microextraction (SPME): This technique involves the use of a coated fiber that adsorbs and concentrates analytes from a sample. encyclopedia.pub The fiber is then thermally desorbed in the injector of a gas chromatograph. For compounds like azaarenes, coatings such as polydimethylsiloxane (B3030410) (PDMS) or polyacrylate are often employed. The development of novel coatings, such as graphene-based composites, has shown enhanced adsorption for PAHs and by extension, are promising for azaarenes. rsc.orgnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. researchgate.net The high surface area allows for rapid extraction of the analyte into the extraction solvent. After centrifugation, the sedimented phase is collected for analysis. researchgate.net This technique is noted for its speed and high enrichment factor. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for a wide range of analytes, including PAHs. nih.gov The method involves an initial extraction with an organic solvent (like acetone (B3395972) or acetonitrile) followed by a "salting-out" step and a cleanup phase using dispersive SPE (d-SPE). nih.gov Given its effectiveness for the parent compound, benzo(a)pyrene, in complex matrices like bread, its application to azaarenes is a logical extension. nih.gov

Table 1: Overview of Microextraction Techniques for Azaarene Analysis
TechniquePrincipleKey AdvantagesTypical Application
Solid-Phase Microextraction (SPME)Adsorption of analytes onto a coated fiber, followed by thermal desorption. encyclopedia.pubSolvent-free, simple, high concentration factor. mdpi.comWater samples, air monitoring. capes.gov.br
Dispersive Liquid-Liquid Microextraction (DLLME)Rapid partitioning of analytes into a fine emulsion of extraction solvent dispersed in the sample. researchgate.netFast, high recovery and enrichment factors, low solvent use. researchgate.netAqueous samples. researchgate.net
QuEChERSSolvent extraction followed by partitioning with salts and cleanup with dispersive SPE. nih.govFast, high throughput, effective for complex matrices. nih.govFood and environmental solids. nih.govsigmaaldrich.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used cleanup technique to remove interferences from sample extracts prior to chromatographic analysis. researchgate.net It is particularly crucial for trace analysis in complex matrices like food, soil, and biological tissues. sigmaaldrich.comthermofisher.com The process involves passing the sample extract through a cartridge containing a solid adsorbent. Analytes are retained on the sorbent while interferences pass through, after which the analytes are eluted with a small volume of a stronger solvent. encyclopedia.pub

For PAHs and azaarenes, common SPE sorbents include:

Silica (B1680970) Gel: Often used for cleanup of non-polar compounds. sigmaaldrich.com

Florisil®: A magnesium-silicate gel effective for separating PAHs from lipid-rich matrices. sigmaaldrich.com

C18-bonded Silica: A reversed-phase sorbent that retains non-polar compounds from a polar sample matrix. researchgate.net

Multi-layered Cartridges: Specialized cartridges, such as those combining Florisil® and graphitized carbon, can provide enhanced cleanup for challenging samples. sigmaaldrich.com However, carbon-based sorbents must be used with caution as they can irreversibly retain the planar structures of PAHs and azaarenes. sigmaaldrich.com

A two-step SPE cleanup has been validated for the analysis of PAHs in challenging matrices like plant-based food supplements, demonstrating the robustness of this technique. nih.gov

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses conventional solvents at elevated temperatures and pressures. nih.govmdpi.com These conditions increase the efficiency and speed of the extraction process, decrease solvent consumption, and improve analyte recovery compared to traditional methods like Soxhlet extraction. mdpi.comcsic.es

The key parameters to optimize in a PLE method are the solvent type, temperature, pressure, and extraction time. mdpi.com For PAHs, nonpolar solvents like hexane (B92381) or cyclohexane (B81311) are often used, sometimes in combination with more polar solvents like dichloromethane or acetonitrile (B52724). nih.govcsic.es The technique is highly versatile, and by including a layer of an adsorbent like Florisil or silica directly in the extraction cell, extraction and cleanup can be performed in a single step. mdpi.com While seldom reported specifically for azaarenes, PLE is a powerful tool for extracting strongly bound organic contaminants from solid environmental and food samples and holds significant potential for this compound analysis. csic.esresearchgate.net

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and azaarenes. cdc.gov When coupled with a Fluorescence Detector (FLD), it provides excellent sensitivity and selectivity, as many of these compounds are naturally fluorescent.

Separation: The separation is typically achieved using a reversed-phase column, most commonly a C18 column. sigmaaldrich.comnih.gov A gradient elution program with a mobile phase consisting of acetonitrile and water is frequently used to resolve the complex mixture of isomers often found in environmental samples. sigmaaldrich.comoiv.int

Detection: Fluorescence detection involves setting specific excitation and emission wavelengths for the target analyte. oiv.int This provides high selectivity, as only compounds that fluoresce at the specified wavelengths will be detected. For a group of PAHs, a timed wavelength program can be used to switch wavelengths during the chromatographic run to optimize detection for each compound as it elutes. sigmaaldrich.com

Quantification: In the analysis of environmental samples where standards for every specific azaarene isomer may not be available, semi-quantification is a common practice. For instance, isomers of azabenzo[a]pyrene have been semi-quantified based on the relative response factor of a structurally similar, commercially available standard, such as dibenzo[a,j]acridine. nih.govnih.gov

Table 2: Typical HPLC-FLD Parameters for PAH and Azaarene Analysis
ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile PhaseGradient of Acetonitrile and Water sigmaaldrich.comoiv.int
Flow Rate~1.0 - 1.5 mL/min nih.gov
DetectionFluorescence Detector (FLD) with programmed wavelength switching sigmaaldrich.com
Example Wavelengths (for Benzo(a)pyrene)Excitation: 290-292 nm; Emission: 410-416 nm sigmaaldrich.comnih.govoiv.int

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of this compound and other azaarenes. nih.govuva.nl It offers excellent separation efficiency and provides definitive identification based on both retention time and mass spectrum.

Separation: A capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used for the separation of these semi-volatile compounds. shimadzu.com

Detection and Quantification: Mass spectrometry provides highly specific detection. For routine analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only characteristic ions of the target analyte. nih.gov For even greater selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (MS/MS) is employed. shimadzu.com In MS/MS, a specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This technique significantly reduces background noise. shimadzu.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): For non-target screening and identification of unknown azaarenes in complex samples, high-resolution mass spectrometry is invaluable. acs.orgnih.gov HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound and distinguishing it from other molecules with the same nominal mass. nih.gov Research on contaminated soils has successfully used HRMS to identify numerous azaarene congeners, including the azabenzo[a]pyrene class. acs.orgnih.gov Quantification in these studies was based on MS/MS transitions from the protonated molecule [M+H]⁺ to a specific fragment ion. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the analysis of complex mixtures of polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues, azaarenes, including this compound. This advanced chromatographic method offers significant improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). nih.goveag.com The key to UHPLC's enhanced performance lies in the use of columns packed with sub-2 µm particles, which allows for more efficient separation. nih.goveag.com These smaller particles, however, necessitate the use of systems capable of operating at much higher pressures, often up to 15,000 psi (1034 bar). eag.comijsrtjournal.com

In the context of azaarene analysis, UHPLC is instrumental for separating isomers and closely related compounds that are often difficult to resolve using other methods. researchgate.netnih.gov For instance, a study on the analysis of 11 amino-PAHs in human urine utilized a UHPLC-MS/MS method with a reversed-phase HSS PFP column and a gradient elution of 0.1% formic acid in water and acetonitrile to achieve effective separation. nih.gov Another application demonstrated the rapid screening of 16 priority PAHs using a Hypersil GOLD™ VANQUISH™ 1.9 µm UHPLC column, showcasing the potential for high-throughput analysis. thermofisher.com

The choice of column and mobile phase is critical for the successful separation of azaarenes like this compound. Reversed-phase columns, such as C18, are commonly employed. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically required to separate a wide range of PAHs and azaarenes with varying polarities. nih.govresearchgate.net

Table 1: Comparison of UHPLC and HPLC for Azaarene Analysis

Feature Ultra-High Performance Liquid Chromatography (UHPLC) High-Performance Liquid Chromatography (HPLC)
Particle Size < 2 µm 3-5 µm
Operating Pressure Up to 15,000 psi (1034 bar) Typically up to 6,000 psi (400 bar)
Resolution Higher Lower
Analysis Time Faster Slower
Sensitivity Higher Lower
Typical Application High-throughput screening, complex mixture analysis Routine analysis, less complex samples

Spectroscopic Detection and Characterization Methods

Mass Spectrometry (MS) Applications (e.g., High-Resolution MS)

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound and other azaarenes in various environmental and biological matrices. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS provides a powerful analytical platform. researchgate.nettandfonline.comtandfonline.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of a molecule, which aids in the confident identification of compounds, especially in complex mixtures where isomers may be present. nih.gov

In one study, GC/MS was used to identify sixteen different azaarenes, including isomers of azabenzopyrene, in a coal tar sample. tandfonline.comtandfonline.com The use of ammonia (B1221849) chemical ionization was employed to confirm the molecular weights of the detected azaarenes. tandfonline.com Another method, liquid chromatography coupled with atmospheric pressure photoionization tandem mass spectrometry (LC-APPI/MS/MS), was developed for the simultaneous determination of azaarenes and their degradation products in river sediments. nih.gov This method demonstrated good sensitivity with limits of quantification for azaarenes ranging from 0.21 to 1.12 µg/L. nih.gov

The fragmentation patterns observed in the mass spectra of azaarenes provide crucial structural information. While the electron impact mass spectra of aromatic amines and azaarenes can be very similar, careful analysis of the fragmentation can help in their differentiation. tandfonline.com For complex samples, pre-fractionation techniques such as acid/base partitioning and alumina (B75360) chromatography are often necessary to isolate the azaarene fraction prior to GC/MS analysis. tandfonline.comtandfonline.com

Table 2: Mass Spectrometry Techniques for Azaarene Analysis

Technique Abbreviation Key Features & Applications
Gas Chromatography/Mass Spectrometry GC/MS Separation of volatile and semi-volatile azaarenes, provides fragmentation patterns for structural elucidation. researchgate.nettandfonline.comtandfonline.com
Liquid Chromatography/Mass Spectrometry LC/MS Suitable for less volatile and thermally labile azaarenes, offers good separation and sensitivity. tandfonline.comnih.gov
High-Resolution Mass Spectrometry HRMS Provides exact mass measurements for unambiguous identification of azaarenes and their derivatives. nih.gov
Tandem Mass Spectrometry MS/MS Increases selectivity and sensitivity by performing multiple stages of mass analysis, useful for targeted analysis in complex matrices. nih.gov
Atmospheric Pressure Photoionization APPI An ionization technique often used with LC/MS for the analysis of non-polar and moderately polar compounds like azaarenes. nih.gov

Spectrofluorometry and Luminescence Techniques

Spectrofluorometry and luminescence techniques are highly sensitive methods for the detection and quantification of fluorescent compounds like this compound. core.ac.ukscielo.br These methods are based on the principle that certain molecules, when excited by light of a specific wavelength, will emit light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the analyte.

The fluorescence emission spectra of azaarenes are often characteristic of the specific compound, allowing for their identification. core.ac.uk However, the structural similarity among different azaarenes can lead to overlapping spectra, making the analysis of mixtures challenging. To address this, techniques like synchronous fluorescence spectroscopy (SFS) can be employed. scielo.br In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference, which can help to resolve the spectra of individual components in a mixture. scielo.br

The fluorescence properties of azaarenes can be influenced by their environment, such as the solvent polarity. researchgate.net For example, the fluorescence lifetime of some aza-PAHs has been shown to be strongly solvent-dependent. researchgate.net This property can be exploited for sensing applications. Additionally, the introduction of a pyrene (B120774) moiety into aza-analogs can lead to a significant red-shift in both absorption and emission spectra. nih.gov

Fluorescence quenching is another phenomenon that can be utilized in the analysis of azaarenes. Quenching occurs when another molecule in the solution interacts with the excited fluorophore, causing a decrease in the fluorescence intensity. This can be used for the selective detection of certain compounds. core.ac.uk

Table 3: Fluorescence Properties of Selected Aromatic Compounds

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Key Characteristics
Pyrene 336 372, 384 The ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the local environment. researchgate.net
Naphthalene Metabolites 290 335 Used as a biomarker for exposure to petrogenic PAHs. scielo.br
Benzo(a)pyrene Metabolites 380 430 Used as a biomarker for exposure to pyrogenic PAHs. scielo.br
Pyrene Nanocrystals (~400 nm) Not specified ~470 Exhibit excimer fluorescence. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In the synthesis of new azabenzo[a]pyrene derivatives, NMR spectroscopy is used to confirm the structure of the final products. unm.edu The chemical shifts (δ) and coupling constants (J) of the protons and carbon atoms in the NMR spectrum provide a unique fingerprint of the molecule. For example, in the ¹H NMR spectrum of benzo[a]pyrene (B130552), the aromatic protons appear as a series of deshielded peaks in the range of 7.861 ppm to 9.253 ppm. mdpi.com The addition of a host molecule can induce shifts in these resonances, providing information about intermolecular interactions. mdpi.com

NMR is also used to characterize intermediates in a synthetic pathway, ensuring that the desired transformations have occurred. For instance, the synthesis of azaarene-equipped CF3-tertiary alcohols was confirmed by NMR, HRMS, and X-ray diffraction. nih.gov The ¹H and ¹³C NMR data for these compounds were reported in detail, providing a comprehensive characterization. nih.gov

While NMR is a powerful tool for structural elucidation, it is generally less sensitive than mass spectrometry and fluorescence spectroscopy, and thus may not be suitable for trace analysis. However, for purified compounds, NMR provides an unparalleled level of structural detail.

Table 4: Representative ¹H NMR Chemical Shifts for Aromatic Protons in Azaarenes

Compound Type Approximate Chemical Shift Range (ppm) Notes
Quinoline (B57606) Derivatives 7.0 - 9.0 The protons on the nitrogen-containing ring are typically more deshielded.
Acridine (B1665455) Derivatives 7.5 - 9.5 The protons in the central ring are often highly deshielded.
Benzo[a]pyrene 7.8 - 9.3 A complex pattern of multiplets due to the extensive aromatic system. mdpi.com
Azaarene-equipped CF3-tertiary alcohols 7.2 - 9.3 The chemical shifts are influenced by both the azaarene core and the substituent groups. nih.gov

Detection and Quantification of DNA Adducts in Research Samples

³²P-Postlabeling Assays

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, which are formed when a chemical carcinogen or its metabolite covalently binds to DNA. nih.govd-nb.info This technique is particularly well-suited for studying the genotoxicity of compounds like this compound and other PAHs. The assay can detect as few as one adduct in 10¹⁰ to 10¹² nucleotides. d-nb.info

The basic principle of the ³²P-postlabeling assay involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducted nucleotides are then separated from the normal, unlabeled nucleotides using chromatographic techniques, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). toxicdocs.orgnih.gov

This assay has been successfully used to investigate DNA adduct formation by various PAHs, including benzo[a]pyrene, both in vitro and in vivo. nih.govnih.gov For example, the ³²P-postlabeling assay has been used to analyze DNA adducts formed from benzo[a]pyrene in mouse skin. nih.gov The results demonstrated the formation of multiple adducts, indicating that different metabolic pathways are involved in the activation of this carcinogen. nih.gov

While the ³²P-postlabeling assay is extremely sensitive, it has some limitations. The labeling efficiency can vary depending on the structure of the adduct, which may lead to an underestimation of adduct levels. toxicdocs.org Additionally, the identification of specific adducts can be challenging without the use of authentic standards. Despite these limitations, the ³²P-postlabeling assay remains a valuable tool in molecular epidemiology and toxicology for assessing DNA damage caused by environmental carcinogens. toxicdocs.orgepa.gov

Table 5: Steps in the ³²P-Postlabeling Assay for DNA Adduct Detection

Step Description Key Reagents/Techniques
1. DNA Isolation and Purification DNA is extracted from the biological sample (e.g., tissue, cells). Phenol-chloroform extraction, ethanol (B145695) precipitation
2. Enzymatic Digestion The DNA is completely hydrolyzed to 3'-mononucleotides. Micrococcal nuclease, spleen phosphodiesterase
3. ³²P-Labeling The 5'-hydroxyl group of the adducted nucleotides is phosphorylated with ³²P. [γ-³²P]ATP, T4 polynucleotide kinase
4. Chromatographic Separation The ³²P-labeled adducted nucleotides are separated from the excess normal nucleotides. Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC)
5. Detection and Quantification The radioactivity of the separated adducts is measured to determine their levels. Autoradiography, scintillation counting

Immunochemical Detection Methods (e.g., ELISA, USERIA)

Immunochemical detection methods, which utilize the specific binding between an antibody and an antigen, offer a sensitive and often high-throughput approach for the detection of various chemical compounds. While specific applications of these methods for this compound are not widely documented, the principles established for the detection of the structurally similar polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene (B[a]P), provide a strong framework for potential development.

Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed immunochemical technique. researchgate.net For small molecules like PAHs, an indirect competitive ELISA (ic-ELISA) format is typically used. researchgate.net This involves the generation of antibodies that can recognize the target compound. researchgate.net In the case of B[a]P, studies have successfully developed immunoassays using immunoglobulin Y (IgY) antibodies. nih.gov One such study involved immunizing hens with a hapten, pyrenebutyric acid-bovine serum albumin (PyBA-BSA), to produce IgY antibodies that could detect B[a]P. nih.gov The resulting assay demonstrated the potential for detecting B[a]P residues in food samples, with recovery rates in spiked grilled pork samples ranging from 74.99% to 143.11%. nih.gov

The specificity of these antibodies is a critical factor. In the aforementioned study, the antibody showed 100% affinity for B[a]P, but also exhibited cross-reactivity with other PAHs such as Benzo[b]fluoranthene (311.32%), Benzo[a]anthracene (22.82%), Benzo[k]fluoranthene (10.62%), Chrysene (B1668918) (1.15%), and PyBA (9.55%). nih.gov This highlights a common challenge in immunoassay development for PAHs, where structural similarities can lead to cross-reactivity.

Electrochemical immunosensors based on the ELISA principle have also been developed for B[a]P detection. researchgate.net These sensors can utilize screen-printed gold electrodes and measure the enzymatic reaction of alkaline phosphatase with a substrate to quantify the analyte. researchgate.net While these methods have been applied to environmental water samples, the development of highly sensitive monoclonal antibodies remains a key area of research to improve the specificity and sensitivity of ELISA-based detection for PAHs. researchgate.net

Parameter Finding for Benzo[a]pyrene (B[a]P) Detection Reference
Assay Type Indirect competitive ELISA (ic-ELISA) researchgate.netnih.gov
Antibody Used Immunoglobulin Y (IgY) from immunized hens nih.gov
Hapten for Immunization Pyrenebutyric acid-bovine serum albumin (PyBA-BSA) nih.gov
Sample Matrix Grilled Pork nih.gov
Recovery Rate 74.99% - 143.11% nih.gov

Development of Novel Analytical Approaches for Azapyrenes

The field of analytical chemistry is continually evolving, with new methods being developed for the synthesis and characterization of complex molecules like azapyrenes. urfu.ru Research into novel analytical approaches for azapyrenes is driven by the need for functional materials with specific optoelectronic properties. euraxess.me

Recent developments have focused on new synthetic strategies to create a variety of azapyrene derivatives. nih.gov For instance, a flexible procedure combining Sonogashira and Suzuki cross-coupling reactions has been developed to produce tri-substituted pyridines, which can then undergo acid-catalyzed cyclization to form 2-azapyrene (B93062) derivatives. nih.gov Another approach involves the CoI2-catalyzed [2 + 2 + 2] cycloaddition of nitriles and alkynes to synthesize polysubstituted pyridines, which are then converted to heterosubstituted PAHs through reductive cyclodehydrogenation. nih.gov

The characterization of these novel azapyrene derivatives relies on a suite of advanced spectroscopic and electrochemical methods. euraxess.me These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the synthesized compounds. euraxess.me

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation patterns. euraxess.me

UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the azapyrene derivatives. euraxess.me The introduction of a nitrogen atom into the pyrene structure has been shown to stabilize both the HOMO and LUMO levels, affecting the molecule's photophysical and redox properties. nih.gov

Electrochemical and Spectroelectrochemical Methods: To study the redox behavior of the compounds. euraxess.me For example, the oxidation potential of a 2-azapyrene derivative was found to be significantly lower than that of the unsubstituted 2-azapyrene, indicating easier oxidation due to the presence of strong donor groups. nih.gov

In-depth analysis often combines experimental techniques with computational methods like (time-dependent) density functional theory (TD-DFT). nih.gov This combined approach allows for a thorough understanding of the optical excitations and deactivation kinetics of novel compounds such as 1,6-diazapyrene. nih.gov The development of these integrated analytical strategies is crucial for the targeted design of new nitrogen-containing PAHs for various applications. nih.gov

Analytical Technique Application in Azapyrene Research Reference
NMR Spectroscopy Structural characterization of new azapyrene derivatives. euraxess.me
Mass Spectrometry (MS) Confirmation of molecular weight and structure. euraxess.me
UV-Vis Spectroscopy Study of electronic absorption properties. euraxess.me
Fluorescence Spectroscopy Investigation of emission properties and photophysical deactivation kinetics. euraxess.menih.gov
Electrochemical Methods Analysis of redox properties and energy levels (HOMO/LUMO). euraxess.menih.gov
(Time-Dependent) Density Functional Theory (TD-DFT) Computational analysis of optical excitations and photophysical properties. nih.gov

Environmental Occurrence and Abiotic Transformation of 6 Azabenzo a Pyrene

Anthropogenic Sources and Formation Pathways

6-Azabenzo(a)pyrene is an azaarene, a class of compounds that are nitrogen-containing heterocyclic analogues of PAHs. nih.gov Its presence in the environment is primarily due to human activities that involve the high-temperature processing of organic materials containing nitrogen.

Like their parent PAH compounds, azaarenes are products of incomplete combustion. ontosight.ai The primary sources of these emissions are the burning of fossil fuels, such as coal and oil, as well as wood and other biomass. ontosight.aiepa.govenvironment-agency.gov.uknih.gov Specifically, derivatives of this compound have been identified in the emissions from motor vehicles. Research has detected 1-nitro-6-azabenzo[a]pyrene, 3-nitro-6-azabenzo[a]pyrene (B145465), and their N-oxides in the semivolatile phase of emissions from both diesel and gasoline engines. oup.comnih.gov The presence of these derivatives strongly indicates the formation and emission of the parent compound, this compound, during the combustion of these fuels. oup.com Diesel exhaust, in particular, has been identified as a significant source of these compounds. oup.com

A variety of industrial processes are significant sources of PAHs and azaarenes. ontosight.ai These activities include coal coking, petroleum refining, and the production and use of coal tar and asphalt. epa.goviarc.frdelaware.gov The iron and steel industries, foundries, and aluminum production facilities (specifically those using Söderberg electrodes) are also major contributors to PAH emissions. iarc.fr While data specifically isolating this compound from all these sources is limited, studies have detected its isomers in soils contaminated by industrial activities. nih.gov Furthermore, its close analogue, 6-nitrobenzo(a)pyrene, has been found in the stack gases from aluminum smelters. nih.gov

The fundamental formation of PAHs and their nitrogen-containing counterparts occurs through pyrolysis (thermal decomposition in the absence of oxygen) and pyrosynthesis at high temperatures. nih.govresearchgate.net Studies on the pyrolysis of nitrogen-containing organic matter, such as amino acids and carbohydrates, have demonstrated the formation of various N-PAHs. researchgate.net For instance, the pyrolysis of proline at 800°C produces compounds like quinoline (B57606) and acridine (B1665455), alongside PAHs such as benzo[a]pyrene (B130552). researchgate.net The general mechanism for PAH growth can involve processes like methyl addition/cyclization (MAC), where smaller aromatic structures grow into more complex, multi-ring systems. nih.govresearchgate.net The formation of benzo[a]pyrene, the parent compound of this compound, is known to occur from the decomposition of aromatic compounds into lighter ones, which then undergo polymerization at high temperatures, with the propargyl radical (C3H3) being a key intermediate in forming the first aromatic ring. pjoes.com

Industrial Activities Contributing to Environmental Release

Atmospheric Transformation Processes

Once released into the atmosphere, this compound, like other PAHs and azaarenes, is subject to various transformation processes that determine its environmental fate.

Azaarenes can undergo photochemical transformation in the environment. sigmaaldrich.com The photodegradation of PAHs and their derivatives is a significant process that can alter their structure and toxicity. sigmaaldrich.com While specific photodegradation pathways for this compound are not extensively detailed in experimental literature, computational studies on aza-benzo[a]pyrenes have explored the formation of oxidized metabolites. sigmaaldrich.com The process generally involves the absorption of light, which can lead to oxidation and the formation of products like diones. sigmaaldrich.com For the parent compound, benzo[a]pyrene, exposure to sunlight in the air facilitates its breakdown. delaware.gov

A significant transformation pathway for azaarenes in the atmosphere is their reaction with oxidants. The presence of a nitrogen atom in the aromatic system of this compound influences its reactivity. ontosight.ai Studies have shown that azaarenes can react with atmospheric nitrogen oxides (NOx). acs.org Specifically, research has demonstrated that this compound reacts with excess nitric acid (HNO₃), a secondary pollutant in the atmosphere, to form nitrated derivatives. oup.com The primary products of this experimental nitration are 1-nitro-6-azabenzo[a]pyrene and 3-nitro-6-azabenzo[a]pyrene, along with their corresponding N-oxides. oup.com

The formation of these nitro-derivatives is not limited to laboratory conditions. They have been detected in real-world environmental samples, including airborne particulate matter and vehicle emissions. oup.comnih.gov This suggests that this compound can undergo nitration reactions in the atmosphere, likely through interactions with photochemically generated nitrogen oxides and hydroxyl radicals. acs.org The OH-initiated oxidation of the parent compound, benzo[a]pyrene, in the presence of NOx is known to produce nitro-benzo[a]pyrene and various oxygenated products, providing a strong analogy for the atmospheric reactions of this compound. nih.gov

Data Table: Concentration of this compound Derivatives in Emission Samples

The following table presents the concentrations of nitrated this compound derivatives detected in the semivolatile phase of various emission sources. The data is adapted from a 1994 study by Sera et al. oup.com

CompoundAirborne Sample (ng/g of material)Diesel Emission (ng/g of material)Gasoline Emission (ng/g of material)
1-Nitro-6-azabenzo[a]pyrene (1-N-6-ABP)1.14.93.4
3-Nitro-6-azabenzo[a]pyrene (3-N-6-ABP)1.27.74.9
1-Nitro-6-azabenzo[a]pyrene-N-oxide (1-N-6-ABPO)0.82.2Not Detected
3-Nitro-6-azabenzo[a]pyrene-N-oxide (3-N-6-ABPO)0.33.8Not Detected

Photodegradation Mechanisms

Aquatic and Soil Environmental Fate

The fate of this compound in aquatic and soil environments is dictated by its partitioning between water, soil/sediment particles, and air, as well as its susceptibility to degradation processes. Nitrogen-containing PAHs are often more mobile and can exhibit greater biological effects than their homocyclic counterparts. researchgate.net

Information regarding the abiotic degradation of this compound specifically is limited. However, the processes affecting parent PAHs and other azaarenes provide a framework for its expected behavior. Abiotic degradation pathways for high molecular weight PAHs in aquatic systems are primarily driven by photochemical oxidation. nih.gov For PAHs in general, abiotic processes like photodegradation can lead to the formation of more toxic, water-soluble, and mobile derivatives. wikipedia.org

Sorption and desorption are critical processes that control the mobility, bioavailability, and persistence of hydrophobic organic compounds in soils and sediments. huji.ac.ilunidel.edu.ng For nonionic compounds like PAHs, sorption is strongly influenced by the organic matter content of the soil or sediment. huji.ac.il Studies on BaP show it adsorbs very strongly to organic matter. tpsgc-pwgsc.gc.ca The sorption coefficient is also known to increase with the organic carbon content and specific surface area of sediment particles. nih.govresearchgate.net

For N-PAHs such as this compound, sorption mechanisms are more complex. In addition to the partitioning into soil organic matter that characterizes parent PAHs, the presence of the nitrogen atom introduces polarity and the potential for more specific interactions. scispace.comnih.gov Sorption of N-PAHs can be governed by partitioning, cation exchange, and surface complexation mechanisms. nih.gov The nitrogen atom, being a weak base, can be protonated in acidic environments, which would drastically alter its sorption behavior compared to the neutral molecule. This complexity means that simple correlations used for parent PAHs may not be sufficient to predict the soil and sediment partitioning of azaarenes.

Table 1: Key Factors Influencing Sorption of Aromatic Hydrocarbons in Soils and Sediments
FactorInfluence on Parent PAHs (e.g., Benzo(a)pyrene)Anticipated Influence on this compound
Organic Matter/Carbon ContentPrimary control; sorption increases with higher organic content. huji.ac.ilnih.govStrong influence; partitioning into organic matter is a key mechanism. nih.gov
Clay Mineralogy & ContentSecondary role compared to organic matter. huji.ac.ilPotentially stronger influence due to surface interactions and potential cation exchange. nih.gov
Soil/Water pHMinimal direct effect on the non-ionizable molecule.Significant influence; can affect the protonation state of the nitrogen atom, altering solubility and sorption mechanisms. nih.gov
Particle Size / Surface AreaHigher surface area generally leads to increased sorption. nih.govHigher surface area provides more sites for both partitioning and specific surface interactions.

Abiotic Degradation in Aqueous Systems

Environmental Persistence and Transport Modeling

Modeling is a crucial tool for estimating the environmental distribution and persistence of chemicals for which extensive monitoring data are unavailable.

Fugacity models are mass balance models that predict the partitioning of a chemical among various environmental compartments (e.g., air, water, soil, sediment, biota) at equilibrium or in a steady-state condition. researchgate.netnih.gov The model uses the concept of fugacity, or "escaping tendency," which is related to concentration via a fugacity capacity (Z) value for each medium. nih.gov These models have been widely used to understand the fate of PAHs like BaP. researchgate.net

To apply a fugacity model to this compound, specific physicochemical properties of the compound are required as inputs. While a full fugacity model has not been published for this specific compound, the necessary parameters can be outlined.

Table 2: Conceptual Input Parameters for a Level III Fugacity Model for this compound
Parameter TypeSpecific ParameterRole in the Model
Chemical PropertiesMolar MassBasic property for mass-to-mole conversions.
Water SolubilityDetermines fugacity capacity in water. nih.gov
Vapor PressureDetermines fugacity capacity in air. nih.gov
Octanol-Water Partition Coefficient (Kow)Estimates partitioning into organic carbon in soil, sediment, and biota. nih.gov
Environmental PropertiesCompartment Dimensions (Area, Depth)Defines the volume of each environmental box (air, water, soil).
Organic Carbon Content (Soil, Sediment)Used with Kow to calculate partitioning to solid phases.
Advection Rates (Air, Water)Defines the rate of chemical movement in and out of the defined model space.
Process ParametersEmission RateThe rate at which the chemical enters the environment.
Degradation Half-lives (in each medium)Determines the rate of loss due to reaction in each compartment.

The long-range atmospheric transport (LRAT) potential of a semi-volatile organic compound determines its ability to travel far from its emission source, leading to contamination in remote regions like the Arctic. researchgate.netmst.dk This potential is largely governed by the compound's partitioning between the gas and particulate phases in the atmosphere and its atmospheric degradation rate. nih.gov

Compounds that are more volatile or degrade quickly have lower LRAT potential. Conversely, compounds that adsorb strongly to atmospheric particles and are resistant to degradation can be transported over long distances. acs.org Studies using global transport models for BaP show that it can undergo LRAT, with its distribution influenced by gas-particle partitioning and degradation processes. nih.gov The transport of PAHs is known to occur primarily via their attachment to small particulates. researchgate.net

For this compound, the introduction of the nitrogen atom likely increases its polarity compared to BaP. This could lead to different gas-particle partitioning behavior, potentially favoring the particulate phase and thus influencing its atmospheric lifetime and transport potential. Enhanced secondary formation of PAH derivatives, including azaarenes, has been noted during the long-distance transport of air masses, suggesting these compounds are present and are transformed in the atmosphere. nih.govresearchgate.net

Fugacity-Based Models for Environmental Distribution

Occurrence in Environmental Compartments

While Benzo(a)pyrene is ubiquitously found in air, water, and soil from combustion sources, specific data on the environmental concentrations of this compound are not well documented. healthycanadians.gc.caresearchgate.net However, azaarenes as a class are known to be released from the same anthropogenic sources as their parent PAHs, including fossil fuel combustion and industrial activities. ontosight.aimst.dk

Studies in China have measured the atmospheric concentrations of azaarenes (AZAs) along with other polycyclic aromatic compounds. These studies confirm the presence of azaarenes in both gaseous and particulate phases in urban and rural environments. For example, a study across four climate zones in China reported average total (gas + particle) concentrations for a sum of four azaarenes to be 14 ± 11 ng/m³ in spring and 24 ± 16 ng/m³ in autumn. nih.govresearchgate.net These findings indicate that azaarenes are widespread atmospheric pollutants. Another study measuring azaarenes in the ambient air of Kitakyushu, Japan, found concentrations ranging from 0.10 to 7.34 ng/m³. researchgate.net In aquatic and soil environments, heterocyclic PAHs have been detected at concentrations ranging from nanograms per liter (ng/L) in water to nanograms per gram (ng/g) in contaminated land. nih.gov Given that this compound is a member of this class, its presence can be expected in environments impacted by combustion-related pollution, even if it has not been individually quantified in most monitoring programs.

Table 3: Reported Environmental Concentrations for the General Class of Azaarenes
Environmental CompartmentLocation/Study ContextReported Concentration Range (for sum of measured azaarenes)Reference
Air (Gaseous + Particulate)Urban and rural sites across four climate zones in China14 - 24 ng/m³ (average) nih.govresearchgate.net
Kitakyushu district, Japan0.10 - 7.34 ng/m³ researchgate.net
Aquatic BodiesGeneral review of various locations0.03 - 11,000 ng/L (for heterocyclic PAHs) nih.gov
Contaminated Land/SoilGeneral review of various locations0.1 - 3,210 ng/g (for heterocyclic PAHs) nih.gov

Air Particulate Matter Concentrations

Data on the atmospheric concentration of the specific this compound isomer is scarce in publicly available literature. However, studies on related isomers, such as 10-Azabenzo(a)pyrene, provide insight into the presence of this class of compounds in the atmosphere. Research conducted in Tokyo, Japan, identified several azaarenes in atmospheric particulate matter. In this study, the concentration of 10-Azabenzo(a)pyrene was found to be approximately 10 to 1000 times lower than that of major PAHs. researchgate.net The identified concentrations are detailed in the table below. researchgate.net

Table 1: Atmospheric Concentration of 10-Azabenzo(a)pyrene in Tokyo

LocationConcentration in Particulates (µg/g)Concentration in Air (ng/m³)Source(s)
Tokyo, Japan0.03 - 3.50.003 - 0.3 researchgate.net

These findings suggest that azabenzo(a)pyrene isomers are present in urban air, likely adsorbed onto particulate matter, though typically at lower concentrations than their PAH counterparts. researchgate.net

Sediment and Soil Concentrations

The occurrence of azabenzo(a)pyrene isomers has been confirmed in contaminated soils and sediments. nih.gov A study utilizing high-resolution mass spectrometry for a non-targeted analysis of PAH-contaminated samples from four different locations detected a wide array of azaarenes. nih.gov Among the detected compounds were isomers of azabenzo(a)pyrene, which belong to the C₁₉H₁₁N congener group. nih.gov

Due to the lack of authentic standards for every isomer, the study performed a semi-quantification of azabenzo[a]pyrene isomers based on the relative response factor of another azaarene, dibenzo[a,j]acridine. nih.gov The analysis revealed that isomers within the C₁₉H₁₁N group, which includes azabenzo[a]pyrenes, were present at notable concentrations in contaminated soil. nih.gov This research is significant as it was the first to report the presence of peri-condensed 5-ring azaarenes in such environments. nih.gov Given that several 5-ring PAHs are known carcinogens, the presence of their aza-analogues in soil is of environmental relevance. nih.gov

Table 2: Semi-Quantitative Concentrations of Azabenzo(a)pyrene Isomer Group in Contaminated Soil

Sample TypeIsomer GroupConcentration Range (µg/g dry weight)Analytical NoteSource(s)
PAH-Contaminated SoilC₁₉H₁₁N (includes Azabenzo[a]pyrene isomers)0.17 - 4.6Semi-quantification based on relative response factor nih.gov

This study highlights that four- and five-ring azaarenes were the predominant types in weathered contaminated sites. nih.gov The persistence of these compounds in soils and sediments can make them a long-term source of exposure. ontosight.ai

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